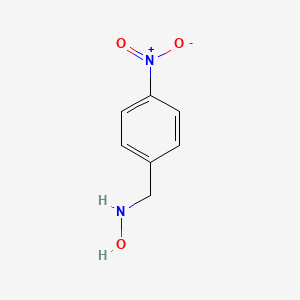
2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Applications De Recherche Scientifique
2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-coupling reactions to prepare trifluoromethyl aryl derivatives.
4-((Trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide: Contains a similar trifluoromethylthio group and is used in the synthesis of complex heterocycles.
Uniqueness
2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the trifluoromethylthio group and the cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H9F3O2S |
|---|---|
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
2-[4-(trifluoromethylsulfanyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2S/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |
Clé InChI |
NXMCYJKELZOFQW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=CC=C(C=C2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)



![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)



![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)

